Ethyl 3-hydroxybutyrate is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid.
Ethyl 3-hydroxybutyrate is a natural product found in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available.
ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Ethyl 3-hydroxybutyrate
CAS No.: 5405-41-4
Cat. No.: VC21195522
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5405-41-4 |
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Molecular Formula | C6H12O3 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | ethyl 3-hydroxybutanoate |
Standard InChI | InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 |
Standard InChI Key | OMSUIQOIVADKIM-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(C)O |
Canonical SMILES | CCOC(=O)CC(C)O |
Boiling Point | 338 °F at 760 mmHg (NTP, 1992) 170.00 to 175.00 °C. @ 760.00 mm Hg |
Flash Point | 148 °F (NTP, 1992) |
Introduction
Chemical Structure and Properties
Ethyl 3-hydroxybutyrate (C₆H₁₂O₃) is a chiral molecule with a molecular weight of 132.16 g/mol . The compound exists in two enantiomeric forms: Ethyl (R)-3-hydroxybutyrate (CAS 24915-95-5) and Ethyl (S)-3-hydroxybutyrate (CAS 56816-01-4) . These stereoisomers differ in their optical rotation and biological activities, making their stereochemical purity crucial for specific applications.
The compound features a hydroxyl group at the third carbon position and an ethyl ester group, creating a versatile functional scaffold that enables various chemical transformations . This structural configuration contributes to its value as a chiral building block in organic synthesis and pharmaceutical development. The compound is also known by several synonyms including grape butyrate, ethyl 3-hydroxybutanoate, and ethyl (R or S)-3-hydroxybutanoate depending on the specific enantiomer .
Physical Properties
Ethyl 3-hydroxybutyrate exhibits distinct physical characteristics that influence its handling and applications. The following table summarizes key physical properties of the compound:
The compound's moderate lipophilicity (LogP) and water solubility enhance its versatility in various formulations and chemical processes . Its physical stability under standard conditions makes it suitable for laboratory and industrial applications requiring reliable handling characteristics.
Synthesis Methods
Several approaches exist for synthesizing ethyl 3-hydroxybutyrate, with methods varying based on the desired enantiomeric purity and scale of production. The following sections detail the primary synthesis routes.
Chemical Synthesis
One established method involves the ring-opening of (R)-β-butyrolactone. This process begins with dissolving (R)-β-butyrolactone in ethanol with sulfuric acid as a catalyst and stirring at room temperature . After completion (>48 hours), the mixture is treated with sodium bicarbonate, and the solvent is removed via rotary evaporation . The residue is processed with dichloromethane and ethyl acetate, yielding ethyl (R)-3-hydroxybutyrate as a clear oil with approximately 66% yield .
Chemical reduction using a ruthenium catalyst complex has also been reported as an effective method for preparing both enantiomers with high stereoselectivity . This approach offers advantages for large-scale production where enzymatic methods may present scaling challenges.
Enzymatic Reduction
Stereoselective enzymatic reduction methods provide excellent enantiomeric purity:
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The (S)-(+) enantiomer can be obtained through reduction of ethyl acetoacetate with Baker's yeast
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The (R)-(-) enantiomer can be produced using Geotrichum candidum as the reducing agent
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Depolymerization of poly-(R)-3-hydroxybutyric acid (PHB) represents another route to the (R)-(-) enantiomer
The enrichment of the (S)-(+) enantiomer to 100% enantiomeric purity has been achieved using 3,5-dinitrobenzoate derivatization and purification . This level of stereochemical control is essential for pharmaceutical applications requiring absolute configurational purity.
Applications and Uses
Ethyl 3-hydroxybutyrate has diverse applications across multiple industries, leveraging its unique chemical properties and biological activities.
Pharmaceutical Applications
The compound serves as a crucial chiral starting material for synthesizing numerous biologically active compounds used in pharmaceutical development . Its value lies in providing a chiral scaffold with defined stereochemistry that can be further elaborated into complex pharmaceutical intermediates . The pharmaceutical industry utilizes this compound particularly for developing treatments targeting metabolic disorders, where stereochemical purity directly impacts efficacy and safety profiles .
Nutritional and Food Applications
In the food industry, ethyl 3-hydroxybutyrate is utilized as a flavoring agent known as grape butyrate, contributing pleasant flavor notes to beverages and confectionery . Its incorporation into nutritional products targets athletic performance enhancement and weight management by promoting fat metabolism and energy production .
The compound enables a form of nutritional ketosis without requiring strict dietary interventions, potentially benefiting individuals seeking metabolic advantages of ketone bodies without adherence to ketogenic diets .
Industrial and Research Applications
Ethyl 3-hydroxybutyrate serves as a renewable feedstock for polyester and polymer production, contributing to sustainable materials development . In research settings, it functions as a valuable tool for studying metabolic pathways and enzyme activities, providing insights into cellular processes and potential therapeutic targets .
Cosmetic applications leverage its moisturizing properties to enhance skin hydration and texture in various formulations .
Recent Research Advances
Research on ethyl 3-hydroxybutyrate has accelerated in recent years, with significant findings emerging across multiple domains. A particularly notable advancement involves biocatalytic production methods achieving unprecedented efficiency.
In 2023, researchers reported a highly efficient bioprocess for synthesizing ethyl (R)-3-hydroxybutyrate under extreme substrate loading conditions (325 g/L or 2.5 M) . The use of bio-renewable ionic liquids as co-solvents resulted in dramatically improved process efficiency, with space-time yields reaching 754.9 g/L/d . These advancements address critical challenges in scaling biocatalytic processes for industrial applications.
The therapeutic applications of ethyl 3-hydroxybutyrate have also expanded significantly. A 2023 study demonstrated its efficacy in alleviating cachexia symptoms and improving survival in a mouse model . This research established ethyl 3-hydroxybutyrate as a potential intervention for cancer-associated cachexia, a condition with limited effective treatments. The ability to achieve therapeutic ketosis without requiring dietary restriction represents a significant advantage for patient compliance .
Analytical Methods and Characterization
Characterization of ethyl 3-hydroxybutyrate typically employs several analytical techniques to confirm identity, purity, and stereochemical composition:
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Gas Chromatography (GC) for purity determination, with specifications typically requiring >96.0% purity
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Optical rotation measurements to confirm enantiomeric identity and purity
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NMR spectroscopy for structural confirmation
For monitoring biocatalytic reactions, such as the conversion of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate, aliquots are typically added to methanol and analyzed by GC-MS to track reaction progress . This analytical approach ensures process control and product quality during manufacturing.
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